

# Physicochemical properties of (S)-2-Aminooctane

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## Compound of Interest

Compound Name: (S)-2-Aminooctane

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An In-depth Technical Guide to the Physicochemical Properties of **(S)-2-Aminooctane**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(S)-2-Aminooctane**, a chiral primary amine, is a versatile building block of significant interest in the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> Its stereospecific structure makes it a valuable intermediate in the synthesis of enantiomerically pure active compounds, where the chirality can profoundly influence biological activity.<sup>[1][2]</sup> This guide provides a comprehensive overview of the core physicochemical properties of **(S)-2-Aminooctane**, detailed methodologies for their determination, and insights into its synthesis and analysis, designed to support researchers and developers in leveraging this compound's full potential.

## Molecular and Physical Properties

A foundational understanding of the molecular and physical characteristics of **(S)-2-Aminooctane** is paramount for its effective application in research and development. These properties dictate its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>19</sub> N	[3][4][5][6]
Molecular Weight	129.24 g/mol	[3][4][5][6]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Ammonia-like	[3]
Density	0.77 g/cm <sup>3</sup> at 25 °C	[3][7][8]
Boiling Point	163-165 °C at 760 mmHg	[3][7][8][9]
Melting Point	< -20 °C	[3][8][9]
Flash Point	50-51 °C	[3][5][9]
Refractive Index	1.4235	[3][7][9]
pKa (Predicted)	11.04 ± 0.35	[3][7]

## Chirality and Optical Activity

The defining characteristic of **(S)-2-Aminooctane** is its chirality, centered at the C2 carbon. This stereocenter gives rise to its optical activity, a critical parameter for applications in asymmetric synthesis. The (S)-enantiomer is dextrorotatory, denoted by the (+) sign, meaning it rotates the plane of polarized light to the right (clockwise).

While the dextrorotatory nature is established, specific rotation values can vary based on experimental conditions. The specific rotation is a fundamental property for confirming the enantiomeric purity of a sample.

## Experimental Protocol: Determination of Optical Rotation via Polarimetry

The specific rotation of **(S)-2-Aminooctane** can be determined using a polarimeter.[10][11] This non-destructive technique measures the angle of rotation of plane-polarized light as it passes through a solution of the chiral compound.[10]

Objective: To measure the specific rotation of **(S)-2-Aminooctane**.

#### Materials:

- **(S)-2-Aminooctane** sample
- High-purity solvent (e.g., ethanol, methanol, or chloroform)
- Polarimeter
- Volumetric flask
- Analytical balance
- Sample cell (1 dm path length)

#### Procedure:

- **Sample Preparation:** Accurately weigh a sample of **(S)-2-Aminooctane** and dissolve it in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically in g/mL.
- **Instrument Calibration:** Calibrate the polarimeter using a blank solvent-filled sample cell.
- **Measurement:** Fill the sample cell with the prepared solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and record the observed optical rotation ( $\alpha$ ) in degrees.
- **Calculation:** Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the sample cell in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL.

The measurement is typically performed at a specific temperature (T) and wavelength ( $\lambda$ ), often the sodium D-line (589 nm), and reported as  $[\alpha]_T^\lambda$ .<sup>[12][13]</sup>

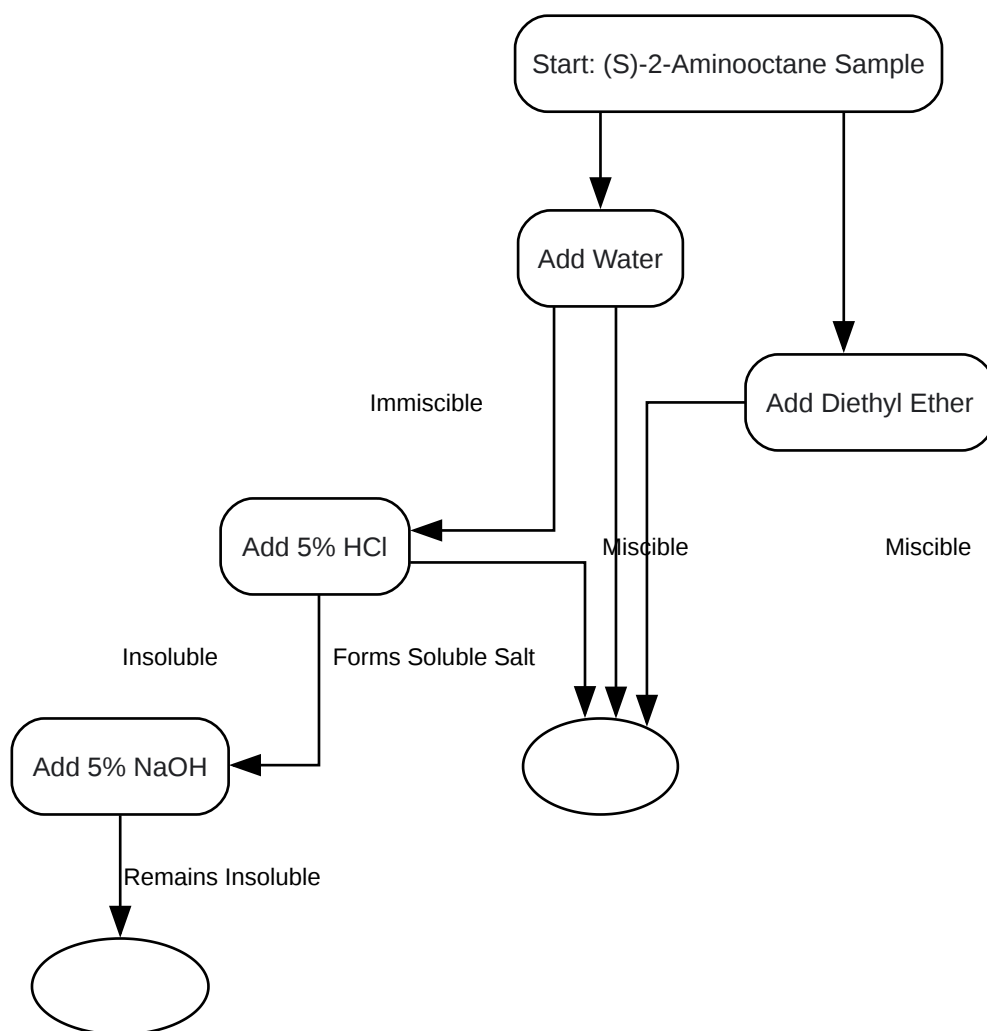
## Solubility Profile

The solubility of **(S)-2-Aminooctane** in various solvents is a crucial factor for its use in synthesis and formulation. As a primary amine with a significant hydrocarbon chain, it exhibits amphiphilic characteristics.

- **Water:** It is soluble in water.<sup>[1][3]</sup> The amine group can form hydrogen bonds with water molecules.
- **Organic Solvents:** It is soluble in organic solvents such as ethanol and dimethylformamide.<sup>[3]</sup> Its alkyl chain contributes to its solubility in less polar organic solvents.
- **Aqueous Acids:** Due to the basicity of the amine group, **(S)-2-Aminooctane** is readily soluble in dilute aqueous acids, forming the corresponding ammonium salt.

## Experimental Workflow: Qualitative Solubility Determination

This workflow outlines a systematic approach to determining the solubility of **(S)-2-Aminooctane** in various solvents.



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Caption: A flowchart for the qualitative solubility analysis of **(S)-2-Aminooctane**.

## Acidity/Basicity: The pKa Value

The basicity of the amine group is a key chemical property of **(S)-2-Aminooctane**, quantified by its pKa value. The predicted pKa of approximately 11.04 indicates that it is a moderately strong base, readily protonated in acidic conditions.<sup>[3][7]</sup>

## Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of an amine.<sup>[4][5]</sup> It involves monitoring the pH of a solution of the amine as a strong acid is added.

Objective: To experimentally determine the pKa of **(S)-2-Aminooctane**.

Materials:

- **(S)-2-Aminooctane**
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Deionized water
- pH meter with a combination electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker

Procedure:

- **Sample Preparation:** Accurately weigh a sample of **(S)-2-Aminooctane** and dissolve it in a known volume of deionized water in a beaker.
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized HCl solution above the beaker.
- **Titration:** Record the initial pH of the amine solution. Add the HCl titrant in small, precise increments, recording the pH after each addition. Continue the titration well past the equivalence point.
- **Data Analysis:** Plot the measured pH versus the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized.

## Synthesis and Resolution

Enantiomerically pure **(S)-2-Aminooctane** is typically obtained through the resolution of a racemic mixture of 2-aminooctane. Enzymatic resolution is a common and effective method.

## Workflow: Enzymatic Resolution of Racemic 2-Aminooctane

This process utilizes an enzyme, such as a lipase, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer.[7]



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Caption: A generalized workflow for the enzymatic resolution of 2-aminooctane.

## Analytical Characterization

The purity and identity of **(S)-2-Aminooctane** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, particularly the N-H stretches of the primary amine.
- Gas Chromatography (GC): GC is employed to assess the chemical purity of the sample. Chiral GC columns can be used to determine the enantiomeric excess by separating the (S)- and (R)-enantiomers.[14]

## Safety and Handling

**(S)-2-Aminooctane** is a flammable liquid and is harmful if swallowed.[3] It can cause skin corrosion.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a well-ventilated, flammable liquids storage area.[3]

## Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of **(S)-2-Aminooctane**. A thorough understanding and precise measurement of these properties are critical for its successful application in the synthesis of chiral pharmaceuticals and other specialty chemicals. The experimental protocols and workflows presented herein offer a practical framework for researchers and drug development professionals to effectively characterize and utilize this important chiral building block.

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